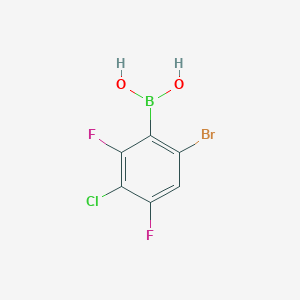

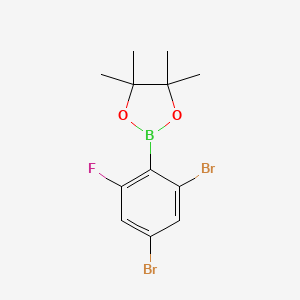

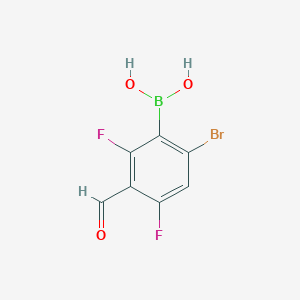

6-Bromo-2,4-fifluoro-3-formylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

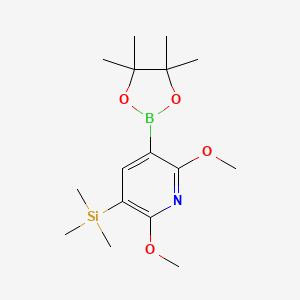

6-Bromo-2,4-difluoro-3-formylphenylboronic acid (6-Br-2,4-dF-3-FPBA) is a boronic acid derivative that is widely used in a variety of scientific research applications. It is an important reagent for the synthesis of complex molecules, as well as for the study of biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Research

6-Bromo-2,4-difluoro-3-formylphenylboronic acid plays a crucial role in the synthesis of conducting polymers, where fluorine substitution is used to control the position of energy levels. This compound is part of a broader class of boronic acids utilized in the development of poly(terphenylenevinylene) type polymers through Suzuki coupling methods. These polymers are significant for their potential applications in electronic devices due to their conducting properties (Krebs & Jørgensen, 2002).

Organic Synthesis and Peptide Mimics

In the realm of organic synthesis, derivatives of 6-Bromo-2,4-difluoro-3-formylphenylboronic acid are used in the formation of difluorinated pseudopeptides. These compounds, synthesized through Ugi reactions, highlight the versatility of boronic acids in creating complex molecules with potential biological activities. This work showcases the ability to integrate difluoro functionalities into peptides, opening avenues for the development of novel therapeutics and biomolecules (Gouge, Jubault, & Quirion, 2004).

Medicinal Chemistry and Drug Design

The structural versatility of boronic acids, including 6-Bromo-2,4-difluoro-3-formylphenylboronic acid, extends to medicinal chemistry. Their role as intermediates in Suzuki-Miyaura coupling reactions facilitates the synthesis of complex organic molecules. This capacity is crucial for the development of new drugs and the exploration of their interactions with biological targets. Studies on boronic acids have contributed to understanding their binding affinities with proteins, which is essential for designing inhibitors of serine proteases, showcasing their importance in drug discovery and development (Tanış, Kurt, Yalçın, & Ercan, 2020).

Material Science and Halogenated Compound Synthesis

6-Bromo-2,4-difluoro-3-formylphenylboronic acid and its derivatives serve as key precursors in the synthesis of halogenated compounds. These compounds are pivotal in material science for developing new materials with specific properties, such as enhanced stability and reactivity. The halodeboronation reactions enabled by these boronic acids are instrumental in creating a wide range of aryl bromides and chlorides, which are valuable in various chemical manufacturing processes (Szumigala, Devine, Gauthier, & Volante, 2004).

Eigenschaften

IUPAC Name |

(6-bromo-2,4-difluoro-3-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrF2O3/c9-4-1-5(10)3(2-12)7(11)6(4)8(13)14/h1-2,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXCTGXVSMOUMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C(=C1F)C=O)F)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

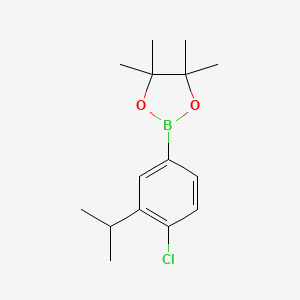

![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)